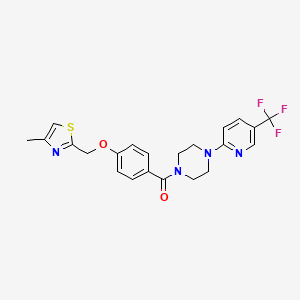![molecular formula C17H16N2OS2 B2480489 2-(cinnamylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 324579-89-7](/img/structure/B2480489.png)
2-(cinnamylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-(cinnamylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives involves multiple steps, starting from basic thiophene compounds. For instance, a series of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones can be synthesized by reacting 3-amino-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one with different aldehydes and ketones, with the starting material itself being synthesized from 2-amino-3-carbethoxy-4,5-dimethyl thiophene through an innovative route (Alagarsamy, Vijayakumar, & Raja Solomon, 2007).
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones, including 2-(cinnamylthio)-5,6-dimethyl derivatives, has been a subject of interest due to the impact of structural variations on biological activity. The crystal and molecular structure investigations, such as those conducted by Tashkhodzhaev et al. (2001), provide insight into the tautomeric forms and conjugation effects within the pyrimidine system, emphasizing the role of molecular structure in the compound's properties and activity (Tashkhodzhaev, Turgunov, Usmanova, Urakov, Vorontsov, Antipin, & Shakhidoyatov, 2001).
Chemical Reactions and Properties
The chemical reactivity and properties of 2-(cinnamylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones are influenced by their structural components. These compounds undergo various chemical reactions, including alkylation, condensation with aldehydes, and cyclocondensation, leading to the formation of diverse derivatives with potential biological activities. The synthesis processes often involve green chemistry approaches, emphasizing step economy and reduced environmental impact (Shi et al., 2018).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and stability, are crucial for their application in drug development. These properties are determined by the compound's molecular structure and substituents, influencing its behavior in biological environments and its pharmacokinetic profile.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to form salts or complexes, are essential for understanding the compound's potential as a pharmacological agent. The synthesis and activity studies of phenyl derivatives containing 5,6-dimethylthieno[2,3-d]pyrimidin-4(1H)-one, for example, highlight the compound's versatility and potential for further modification to enhance its biological activities (Santagati, Granata, Santagati, Cutuli, Mangano, & Caruso, 2002).
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Medicinal Chemistry
The compound 2-(cinnamylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one belongs to a broader class of thieno[2,3-d]pyrimidin-4(3H)-ones, which have been extensively investigated for their potential medicinal applications. Research has demonstrated that derivatives of thieno[2,3-d]pyrimidin-4(3H)-one exhibit significant biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.
Synthesis and Biological Activities : A study by Alagarsamy et al. (2007) detailed the synthesis of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones, revealing their analgesic and anti-inflammatory activities. This research indicated the potential of such compounds in developing new therapeutic agents (Alagarsamy, Vijayakumar, & Raja Solomon, 2007).
Antibacterial and Antifungal Activities : Another facet of the compound's applications includes its antimicrobial potential. Khan et al. (2015) synthesized new pyrimidine derivatives and demonstrated their significant activity against various bacteria and fungi, suggesting the compound's role in addressing resistant microbial strains (Khan et al., 2015).
Chemical Properties and Synthesis Routes : The chemical synthesis and properties of this compound derivatives have been explored to understand their interaction mechanisms and improve their pharmacological profiles. Davoodnia et al. (2009) investigated the reactions under microwave irradiation, revealing efficient synthesis routes for thieno[2,3-d]pyrimidines, which are crucial for medicinal chemistry applications (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).
Wirkmechanismus
Target of Action
The primary targets of 2-(cinnamylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one are Mycobacteria , including Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are responsible for causing tuberculosis, a serious infectious disease.
Mode of Action
The compound interacts with its targets by inhibiting the cytochrome bd oxidase (Cyt-bd) , an enzyme crucial for the energy metabolism of Mycobacterium tuberculosis . This inhibition disrupts the bacteria’s energy production, leading to their death .
Biochemical Pathways
The affected biochemical pathway is the energy metabolism of the Mycobacterium tuberculosis . By inhibiting the Cyt-bd, the compound disrupts the ATP production, which is essential for the survival and proliferation of the bacteria .
Result of Action
The compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It has been found to be non-cytotoxic against four cell lines, suggesting a good safety profile .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5,6-dimethyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-3H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-11-12(2)22-16-14(11)15(20)18-17(19-16)21-10-6-9-13-7-4-3-5-8-13/h3-9H,10H2,1-2H3,(H,18,19,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNZABANJAGDIX-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SCC=CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SC/C=C/C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclopropanecarboxamide](/img/structure/B2480407.png)
![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2480410.png)

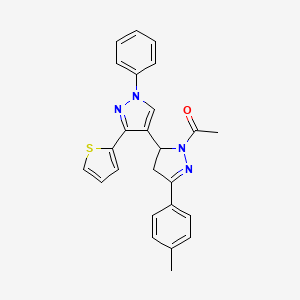
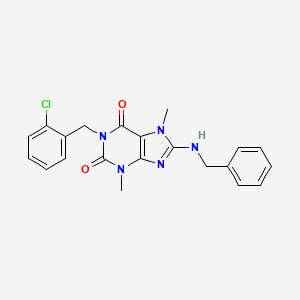
![N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2480415.png)

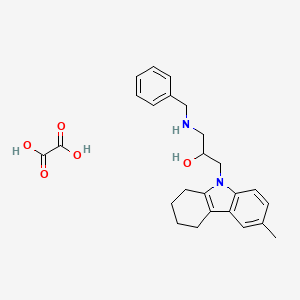
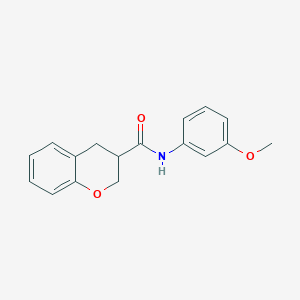
![3-methyl-2-oxo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2480422.png)

![2-[(6-Methylpyridin-3-yl)oxy]acetohydrazide](/img/structure/B2480424.png)
![2,5-dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide](/img/structure/B2480425.png)
